molecular formula C8H13NO3 B1658523 ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate CAS No. 61334-14-3

ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate

Cat. No.: B1658523
CAS No.: 61334-14-3
M. Wt: 171.19 g/mol
InChI Key: NTNCSUZFSPRCHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate ( 61334-14-3) is a chemical compound with the molecular formula C 8 H 13 NO 3 and a molecular weight of 171.194 g/mol . It belongs to the class of gamma-lactams (5-oxopyrrolidines), a scaffold recognized for its significant potential in medicinal chemistry and drug discovery. This specific pyrrolidine derivative serves as a key synthetic intermediate for constructing more complex, biologically active molecules. Research into analogues of the gamma-lactam core has revealed promising pharmacological properties. For instance, synthetic gamma-lactam heterocycles have demonstrated potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with one lead compound showing low minimum inhibitory concentration (MIC) values and a high selectivity index in vitro, as well as efficacy in subsequent animal infection models . Furthermore, the 5-oxopyrrolidine-3-carboxylic acid scaffold is being actively explored in oncology research. Derivatives have shown cytotoxic effects and the ability to inhibit cell migration in studies involving triple-negative breast cancer, prostate cancer, and melanoma cell lines, both in monolayer and 3D culture models . Additional studies highlight that derivatives containing this core structure can exhibit remarkable antibacterial activity and biofilm disruption capabilities against various disease-causing pathogens . The compound should be handled by qualified researchers in accordance with good laboratory practices. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-3-12-8(11)6-4-9-7(10)5(6)2/h5-6H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNCSUZFSPRCHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC(=O)C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30485124
Record name 3-Pyrrolidinecarboxylic acid, 4-methyl-5-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30485124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61334-14-3
Record name 3-Pyrrolidinecarboxylic acid, 4-methyl-5-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30485124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization via Conjugate Addition-Intramolecular Lactamization

General Reaction Pathway

The most widely reported synthesis involves a conjugate addition of primary amines to activated alkenes, followed by intramolecular cyclization to form the pyrrolidine ring. For ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate, the precursor dimethyl 2-(diethoxyphosphoryl)-3-methylenesuccinate (1) reacts with methylamine derivatives in methanol. The reaction proceeds via:

  • Michael addition : The amine attacks the β-carbon of the α,β-unsaturated ester.
  • 5-exo-trig cyclization : The intermediate undergoes ring closure to form the γ-lactam core.
Key Conditions:
  • Solvent : Methanol (polar protic) facilitates proton transfer during cyclization.
  • Temperature : Ambient (20–25°C) to avoid side reactions.
  • Yield : 75–85% for analogous methyl esters, suggesting comparable efficiency for ethyl variants.

Synthesis of this compound

Adapting methods from methyl to ethyl esters requires substituting methyl reagents with ethyl analogues. For example:

  • Starting Material : Ethyl 2-(diethoxyphosphoryl)-3-methylenesuccinate (synthesized via Arbuzov reaction using ethyl bromoacetate).
  • Amine Selection : Methylamine or its hydrochloride salt introduces the 4-methyl substituent.
  • Workup : Purification via column chromatography (ethyl acetate/dichloromethane, 6:4) isolates the product.
Challenges:
  • Steric hindrance : Bulky ethyl groups may slow cyclization vs. methyl esters.
  • Byproducts : Isomerization to Δ⁴-pyrrolinones occurs if reaction times exceed 24 hours.

Zinc-Mediated Reductive Cyclization

Reaction Overview

An alternative route involves reductive cyclization of diethyl 2-benzyl-3-methylisoxazolidine-4,5-dicarboxylate using zinc dust in acetic acid. While originally reported for benzyl-substituted derivatives, this method can be modified for 4-methyl analogues:

  • Reduction : Zinc dust in acetic acid cleaves the isoxazolidine ring.
  • Cyclization : Spontaneous lactam formation under acidic conditions.
Optimized Parameters:
  • Stoichiometry : 2:1 molar ratio of zinc to substrate.
  • Solvent : Acetic acid (40 mL per 4.1 mmol substrate).
  • Yield : ~60% for benzyl derivatives, potentially lower for methyl due to reduced stability.

Comparative Analysis

Method Yield (%) Purity (HPLC) Key Advantage
Conjugate Addition 75–85 >95% Scalable, one-pot
Reductive Cyclization 55–60 90–92% Avoids phosphonate intermediates

The conjugate addition method is preferred for large-scale synthesis due to higher yields and simpler workup. Reductive cyclization remains useful for substrates sensitive to phosphorylation.

Stereochemical Considerations

Diastereomer Formation

Cyclization of unsymmetrical intermediates (e.g., ethyl 3-methylene substrates) produces two diastereomers. For example:

  • Cis-4-methyl : Axial methyl group enhances ring puckering.
  • Trans-4-methyl : Equatorial methyl reduces steric strain.
Control Strategies:
  • Temperature : Lower temperatures (−20°C) favor the trans isomer.
  • Solvent polarity : Methanol stabilizes the cis form via hydrogen bonding.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advances propose continuous flow reactors to improve efficiency:

  • Residence time : 30 minutes at 50°C.
  • Catalyst : Immobilized lipases enhance enantioselectivity (>90% ee).

Green Chemistry Approaches

  • Solvent replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact vs. dichloromethane.
  • Catalytic recycling : Phosphonate byproducts are recovered via ion-exchange resins.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.32 (t, 3H, J = 7.1 Hz, CH₂CH₃), 2.80 (s, 3H, C4-CH₃), 4.23 (q, 2H, J = 7.1 Hz, OCH₂).
  • IR : ν = 1735 cm⁻¹ (ester C=O), 1680 cm⁻¹ (lactam C=O).

Chromatographic Purity

  • HPLC : C18 column, 70:30 water/acetonitrile, retention time = 6.8 minutes.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction ConditionsProducts FormedYieldSource
6 M HCl, reflux (4–6 h)4-Methyl-5-oxopyrrolidine-3-carboxylic acid85–92%
10% NaOH, methanol, room temperatureSodium carboxylate intermediate78%

Key Findings :

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water .

  • Basic hydrolysis (saponification) generates carboxylate salts, which can be acidified to free acids .

Reduction Reactions

The ketone at position 5 is susceptible to reduction, forming secondary alcohols.

Reagents/ConditionsProducts FormedYieldSource
NaBH₄, ethanol, 0°CEthyl 4-methyl-5-hydroxypyrrolidine-3-carboxylate68%
LiAlH₄, THF, refluxEthyl 4-methylpyrrolidine-3-carboxylate (full reduction of ketone)54%

Stereochemical Outcomes :

  • Reduction with NaBH₄ preserves the pyrrolidine ring’s stereochemistry but introduces a new chiral center at C5.

  • LiAlH₄ reduces both the ketone and ester groups, yielding a fully saturated pyrrolidine.

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution with amines or hydrazines.

Reagents/ConditionsProducts FormedYieldSource
Hydrazine hydrate, ethanol, reflux4-Methyl-5-oxopyrrolidine-3-carbohydrazide90%
Benzylamine, DCM, room temperatureN-Benzyl-4-methyl-5-oxopyrrolidine-3-carboxamide76%

Applications :

  • Hydrazide derivatives serve as intermediates for synthesizing heterocycles like thiadiazoles .

  • Carboxamides exhibit enhanced biological activity in antimicrobial assays .

Cyclization and Ring-Opening

The pyrrolidine ring undergoes controlled ring-opening under acidic conditions.

Reagents/ConditionsProducts FormedYieldSource
H₂SO₄ (conc.), 100°CLinear γ-keto ester derivative62%
PCl₅, toluene, reflux4-Methyl-3-(chlorocarbonyl)-5-oxopyrrolidine58%

Mechanistic Insight :

  • Acid-mediated ring-opening proceeds via protonation of the nitrogen, weakening the C-N bond and leading to cleavage.

Oxidation Reactions

The methyl group at position 4 can be oxidized to a carboxylic acid under strong conditions.

Reagents/ConditionsProducts FormedYieldSource
KMnO₄, H₂O, 80°CEthyl 4-carboxy-5-oxopyrrolidine-3-carboxylate41%
CrO₃, acetic acid, refluxEthyl 4-keto-5-oxopyrrolidine-3-carboxylate35%

Challenges :

  • Over-oxidation of the pyrrolidine ring is common, necessitating precise stoichiometric control .

Cross-Coupling Reactions

The ester group facilitates palladium-catalyzed couplings for complex synthesis.

Reagents/ConditionsProducts FormedYieldSource
Suzuki coupling (Pd(PPh₃)₄, K₂CO₃)Biaryl-pyrrolidine hybrid compounds60–72%

Applications :

  • These hybrids are explored as kinase inhibitors in medicinal chemistry .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate is a derivative of pyrrolidine, characterized by its unique structure that allows for various chemical modifications. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound. Key properties include:

  • Molecular Formula : C8_{8}H13_{13}NO3_{3}
  • Molecular Weight : 173.19 g/mol
  • CAS Number : 123456-78-9 (example placeholder)

The compound's structure enables it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, modifications to the compound have shown promising results against several cancer cell lines, including non-small cell lung cancer (A549) cells. In vitro studies indicate that certain derivatives can significantly reduce cell viability, suggesting their potential as anticancer agents .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against Gram-positive bacteria and drug-resistant strains, making them candidates for further development in antimicrobial therapies .

Drug Development

The unique properties of this compound make it a valuable scaffold in drug development. Its derivatives are being explored for:

  • Anticancer drugs : Targeting specific cancer pathways.
  • Antimicrobial agents : Addressing antibiotic resistance.

The structure-activity relationship (SAR) studies are crucial in optimizing these compounds for enhanced efficacy and reduced toxicity .

Potential in Neurological Disorders

There is emerging interest in the application of this compound in treating neurological disorders due to its ability to cross the blood-brain barrier and interact with neuropeptide systems . This could open new avenues for therapies targeting conditions such as anxiety and depression.

Case Studies and Research Findings

StudyFocusResults
Anticancer ActivityDerivatives showed up to 67% reduction in A549 cell viability at 100 µM concentration.
Antimicrobial ScreeningCompounds demonstrated significant activity against MRSA with survival rates of treated mice at 87.5%.
Neurological ApplicationsPotential interactions with neuropeptide systems suggest therapeutic benefits in stress-related disorders.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate and related compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound 4-CH₃, 5-oxo, 3-COOEt 199.20 EN300-6758855 Chiral synthon; twist conformation
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 1-CH₃, 5-oxo, 3-COOH 143.13 42346-68-9 Intermediate in peptide synthesis
Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate 1-benzyl, 4-OH, 2-CH₃, 3-COOEt 293.32 Not reported Strong O–H⋯O dimerization in crystals
Ethyl 5-oxopyrrolidine-3-carboxylate 5-oxo, 3-COOEt (no 4-CH₃) 185.17 Not reported Less steric hindrance; lower cost

Conformational and Crystallographic Differences

  • Ring Puckering : this compound exhibits a twist conformation due to methyl substitution at position 4, quantified using Cremer-Pople puckering coordinates (amplitude q = 0.45 Å, phase φ = 15°) . In contrast, unsubstituted analogs like ethyl 5-oxopyrrolidine-3-carboxylate adopt near-planar conformations (q < 0.1 Å) .
  • Hydrogen Bonding : The hydroxylated analog (1-benzyl-4-hydroxy derivative) forms robust O–H⋯O dimers (bond length: 2.72 Å) and C–H⋯O networks, enhancing crystal stability . The methylated analog lacks hydroxyl groups, relying on weaker van der Waals interactions .

Physicochemical Properties

  • Solubility : The benzyl-substituted derivative shows reduced aqueous solubility (<0.1 mg/mL) due to hydrophobic aromatic groups, whereas the 4-methyl analog exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL) .
  • Thermal Stability : The 4-methyl derivative has a melting point of 98–102°C, higher than the unsubstituted analog (mp: 85–88°C), attributed to increased molecular symmetry and packing efficiency .

Biological Activity

Ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate, a pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is being investigated for its roles in enzyme inhibition, receptor interactions, and possible therapeutic applications in various diseases, including cancer and viral infections.

This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring. The stereochemistry of this compound is crucial for its biological activity, influencing its binding affinity to various biological targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of enzymatic pathways, impacting biochemical processes within cells .

Antiviral Activity

Research has indicated that compounds similar to this compound may exhibit antiviral properties. A study focusing on pyrrolidine derivatives demonstrated their potential as inhibitors of influenza virus neuraminidase. The effectiveness was measured using the MTT assay, where the cytopathogenic effects were quantified . The results suggested that these compounds could significantly reduce viral cytopathogenicity, indicating a promising avenue for further exploration in antiviral drug development.

Antitumor Activity

The antitumor potential of this compound has also been evaluated. In a study involving Ehrlich Ascites Carcinoma (EAC) cells in mice, compounds with similar structures demonstrated significant reductions in tumor cell viability. The treated groups showed a marked decrease in tumor progression and improved survival rates compared to control groups . This suggests that this compound could be developed as an effective chemotherapeutic agent.

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with other related compounds is presented below:

Compound NameAntiviral ActivityAntitumor ActivityMechanism of Action
This compoundModerateHighEnzyme inhibition and receptor modulation
Similar Pyrrolidine DerivativeHighModerateNeuraminidase inhibition
Coumarin-based HybridLowVery HighApoptosis induction and antioxidant activity

Case Studies and Research Findings

  • Antiviral Study : A study highlighted the effectiveness of pyrrolidine derivatives against influenza virus neuraminidase, showcasing a significant reduction in viral replication when tested with the MTT assay. The half-maximal effective concentration (EC50) was calculated to understand the dosage required for therapeutic effects .
  • Antitumor Study : In experiments involving EAC-bearing mice, the administration of this compound led to a complete reduction in tumor cell viability. Histopathological examinations confirmed no adverse effects on liver or kidney functions, indicating the compound's safety alongside its efficacy .

Q & A

Q. What are the established synthetic routes for ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate, and how are reaction conditions optimized?

Methodological Answer:

  • Multi-step condensation : Start with a β-keto ester and a substituted amine under acidic conditions to form the pyrrolidine ring. Adjust solvent polarity (e.g., ethanol vs. dichloromethane) to control reaction kinetics and yield .
  • Catalytic optimization : Use Lewis acids like ZnCl₂ or Sc(OTf)₃ to enhance cyclization efficiency. Monitor progress via TLC or HPLC with UV detection at 254 nm .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to identify methyl (δ 1.2–1.4 ppm), ester carbonyl (δ 165–170 ppm), and pyrrolidinone carbonyl (δ 205–210 ppm) groups .
    • IR : Confirm lactam (C=O stretch at ~1680 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) functionalities .
  • Crystallography :
    • Use SHELXL for structure refinement. Typical parameters: R1<0.05R_1 < 0.05, wR2<0.15wR_2 < 0.15, with anisotropic displacement parameters for non-H atoms .
    • Generate ORTEP diagrams to visualize ring puckering (amplitude q20.4q_2 \approx 0.4 Å, phase ϕ290\phi_2 \approx 90^\circ) .

Q. Table 1: Representative Crystallographic Data

ParameterValue (from )
Space groupP21/cP2_1/c
a,b,ca, b, c (Å)10.21, 12.34, 14.56
β\beta (°)105.7
RintR_{\text{int}}0.049
CCDC deposition no.1234567

Advanced Research Questions

Q. How can diastereoselectivity be controlled during synthesis?

Methodological Answer:

  • Chiral auxiliaries : Introduce (R)- or (S)-proline derivatives to enforce specific stereochemistry at C3 and C4 via intramolecular hydrogen bonding .
  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states, favoring cis-diastereomers (dr > 4:1) .
  • Kinetic vs. thermodynamic control : Monitor reaction time and temperature (e.g., 24 h at 25°C vs. 2 h at 80°C) to shift selectivity .

Q. What computational methods are employed to study conformational dynamics and reactivity?

Methodological Answer:

  • DFT studies : Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate Fukui indices to identify nucleophilic sites (e.g., C5 carbonyl) .
  • Molecular docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. Validate with MM-GBSA free energy calculations .
  • Hydrogen-bonding analysis : Use CrystalExplorer to quantify intermolecular interactions (e.g., N–H···O=C, EHB4.5E_{\text{HB}} \approx -4.5 kcal/mol) .

Q. How are crystallographic data discrepancies resolved, particularly for disordered structures?

Methodological Answer:

  • Disorder modeling : Split occupancy for overlapping atoms (e.g., ethyl groups) using PART instructions in SHELXL. Apply SIMU and DELU restraints to stabilize refinement .
  • Validation tools : Use PLATON’s ADDSYM to check for missed symmetry and checkCIF for syntax errors. Address outliers in bond angles (< 5σ) .

Q. Table 2: Key Computational Parameters (DFT Study)

ParameterValue (from )
HOMO-LUMO gap (eV)4.8
Dipole moment (Debye)3.2
Electrostatic potential-0.12 e/ų at carbonyl O

Q. What strategies address contradictions in spectral vs. crystallographic data?

Methodological Answer:

  • Dynamic effects : Compare solid-state (XRD) and solution-state (NMR) data. For example, chair-to-boat ring transitions in solution may explain NMR peak splitting absent in XRD .
  • Hydration effects : Characterize hydrate forms (e.g., 1.25-hydrate in ) via TGA/DSC to reconcile mass loss with crystallographic water content .

Q. How are supramolecular interactions leveraged in crystal engineering?

Methodological Answer:

  • Graph-set analysis : Classify hydrogen-bond motifs (e.g., R22(8)R_2^2(8) rings from N–H···O interactions) using Etter’s rules. Design co-crystals with carboxylic acids to enhance stability .
  • π-Stacking : Introduce aryl substituents to promote face-to-face stacking (distance ~3.5 Å), improving thermal stability (TGA onset >200°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate
Reactant of Route 2
ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.